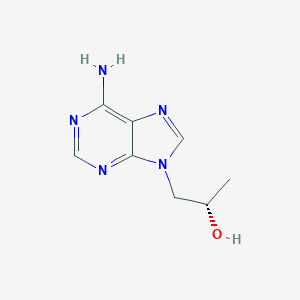

(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol

Description

Properties

IUPAC Name |

(2S)-1-(6-aminopurin-9-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZYTEBKXLVLMY-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C=NC2=C(N=CN=C21)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332177 |

Source

|

| Record name | (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14047-27-9 |

Source

|

| Record name | (αS)-6-Amino-α-methyl-9H-purine-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (alphaS)-6-Amino-alpha-methyl-9H-purine-9-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-9-(2-hydroxypropyl)adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol

Introduction

(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, also known as (S)-9-(2-hydroxypropyl)adenine ((S)-HPA), is a crucial chiral building block in medicinal and pharmaceutical chemistry.[1][2] While its enantiomer, (R)-HPA, is a pivotal intermediate in the industrial synthesis of the highly potent antiviral agent Tenofovir, (S)-HPA serves an indispensable role as a reference standard for chiral analysis and impurity profiling in drug development.[3][4][5] The control of stereoisomers is critical in pharmacology, as different enantiomers can exhibit varied pharmacokinetic, pharmacodynamic, and toxicological profiles.[6][7]

The synthesis of (S)-HPA presents a significant stereochemical challenge: the precise construction of the chiral center at the C2 position of the propanol side chain. This guide provides an in-depth exploration of the primary, field-proven synthetic pathways to enantiomerically pure (S)-HPA. We will dissect the causal logic behind strategic choices, from leveraging the chiral pool with subsequent stereochemical inversion to the elegance of modern chemoenzymatic methods. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategy and detailed, actionable protocols.

Part 1: Chiral Pool Synthesis and Stereochemical Inversion via Mitsunobu Reaction

This classical and robust approach is a cornerstone of asymmetric synthesis. The core logic involves utilizing a readily available and inexpensive chiral starting material, (R)-propylene carbonate, to construct the enantiomeric precursor, (R)-HPA.[6][7] The desired (S)-configuration is then achieved through a powerful stereochemical inversion reaction.

Step 1: Synthesis of (R)-9-(2-Hydroxypropyl)adenine ((R)-HPA)

The initial step involves the nucleophilic substitution reaction between adenine and (R)-propylene carbonate. Adenine, an ambident nucleophile, can be alkylated at different nitrogen atoms. However, the N9-alkylated product is the thermodynamically favored and desired regioisomer for this synthesis.

Causality of Experimental Choices:

-

Chiral Source: (R)-propylene carbonate is derived from the chiral pool, providing a cost-effective method to introduce the initial stereocenter.[8][9] It is typically synthesized from the cycloaddition of carbon dioxide to (R)-propylene oxide or via resolution methods.[10][11][12]

-

Solvent and Base: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is used to dissolve the reactants and facilitate the reaction. A base, like sodium hydroxide (NaOH), is employed to deprotonate adenine, increasing its nucleophilicity and promoting the ring-opening of the carbonate.[7]

-

Regioselectivity: While mixtures of N9, N7, and N3 isomers can form, reaction conditions are optimized to favor the N9 product, which is crucial for the subsequent steps.[13]

-

To a stirred suspension of adenine in DMF, add NaOH.

-

Heat the mixture to 120 °C to ensure complete deprotonation and dissolution.

-

Add (R)-propylene carbonate dropwise to the reaction mixture.

-

Maintain the reaction at 120 °C for approximately 24 hours, monitoring by TLC or HPLC for the consumption of adenine.

-

Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

-

The crude product is typically isolated by evaporation of the solvent and purified by recrystallization or column chromatography to yield pure (R)-HPA.[7]

Step 2: Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting a secondary alcohol into a variety of functional groups with complete inversion of stereochemistry.[14][15] This is achieved by activating the hydroxyl group of (R)-HPA with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), rendering it susceptible to Sₙ2 attack by a nucleophile.[6][7]

Mechanism Deep Dive: The reaction proceeds through a complex but well-understood mechanism. PPh₃ first attacks DIAD to form a betaine intermediate. This highly reactive species then deprotonates the nucleophile (4-nitrobenzoic acid in this case). The resulting anion and the alcohol add to the phosphorus ylide to form an oxyphosphonium salt. This salt is the key intermediate where the alcohol's oxygen is now part of an excellent leaving group (triphenylphosphine oxide). The carboxylate nucleophile then attacks the carbon atom bearing the leaving group from the backside, leading to the formation of the ester with inverted stereochemistry.[15][16]

Caption: Mechanism of the Mitsunobu Reaction for Stereochemical Inversion.

-

Dissolve (R)-HPA (1 eq.), 4-nitrobenzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous DMF or THF in a flask under an inert atmosphere (N₂ or Ar).[6][7][17]

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add a solution of DIAD (1.5 eq.) in the same solvent dropwise, maintaining the temperature at or below 5 °C. The appearance of a white precipitate (triphenylphosphine oxide) often indicates reaction progress.[17]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of (R)-HPA.[7]

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.[17]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, the (S)-ester, is purified by column chromatography.[6][7]

Step 3: Saponification to (S)-HPA

The final step is the hydrolysis (saponification) of the intermediate ester to liberate the desired (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol.

-

Dissolve the purified (S)-ester intermediate in methanol.

-

Add a solution of sodium methoxide (MeONa) in methanol and stir the mixture at room temperature.[6][7]

-

Monitor the reaction by TLC/HPLC until the starting ester is fully consumed (typically 2-3 hours).

-

Neutralize the reaction mixture with an acid (e.g., acetic acid or by using an acidic resin).

-

Evaporate the solvent under reduced pressure.

-

The resulting crude (S)-HPA can be purified by column chromatography or recrystallization to yield the final product with high enantiomeric purity.

Caption: Synthetic Pathway to (S)-HPA via Stereochemical Inversion.

Part 2: Chemoenzymatic Strategies for Asymmetric Synthesis

Biocatalysis offers a highly efficient and environmentally benign alternative to classical chemical synthesis. Enzymes operate under mild conditions with exceptional stereo-, regio-, and chemoselectivity, often minimizing the need for protecting groups and reducing waste.[8][9][18]

Strategy A: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is based on the principle that an enzyme can differentiate between the two enantiomers of a racemic mixture, reacting at a much higher rate with one than the other. This allows for the separation of the fast-reacting enantiomer (as a new product) from the unreacted slow-reacting enantiomer.

Causality of Experimental Choices:

-

Racemic Substrate: The synthesis begins with a racemic precursor, such as rac-1-(6-chloro-9H-purin-9-yl)propan-2-ol, which can be synthesized from 6-chloropurine and propylene oxide.

-

Enzyme & Acyl Donor: An immobilized lipase, such as lipase from Burkholderia cepacia (Amano PS-IM), is highly effective.[8][18] Vinyl acetate is often used as an acyl donor because it is inexpensive and the reaction is irreversible (the byproduct, vinyl alcohol, tautomerizes to acetaldehyde).

-

Outcome: The lipase selectively acylates the (R)-enantiomer, producing (R)-acetate and leaving the desired (S)-alcohol unreacted. At ~50% conversion, both the product and the remaining starting material can be isolated with high enantiomeric excess. The 6-chloro group can then be converted to the 6-amino group via ammonolysis.

| Parameter | Value | Reference |

| Enzyme | Burkholderia cepacia Lipase (Amano PS-IM) | [8][18] |

| Substrate | rac-1-(6-chloro-9H-purin-9-yl)propan-2-ol | [8][18] |

| Acyl Donor | Vinyl Acetate | [8][18] |

| Conversion | ~47% | [8][18] |

| Enantiomeric Excess (ee) of Product ((R)-ester) | 99% | [8][18] |

| Enantioselectivity Factor (E) | >200 | [9][18] |

Table 1: Quantitative Data for Lipase-Catalyzed Kinetic Resolution.

Strategy B: ADH-Catalyzed Asymmetric Reduction

A more direct and atom-economical approach is the asymmetric reduction of a prochiral ketone using an alcohol dehydrogenase (ADH). This method can theoretically achieve a 100% yield of a single, enantiomerically pure alcohol.

Causality of Experimental Choices:

-

Prochiral Substrate: The starting material is a ketone, 1-(6-chloro-9H-purin-9-yl)propan-2-one.[8][18]

-

Enzyme & Cofactor: An (S)-selective or (R)-selective ADH is chosen. For example, a recombinant ADH from Lactobacillus kefir (Lk-ADH) is (R)-selective.[8][18] The enzyme requires a hydride source, typically from a cofactor like NADPH, which must be regenerated in situ using a sacrificial alcohol like isopropanol.

-

Outcome: The ADH stereoselectively delivers a hydride to one face of the ketone, producing the chiral alcohol with very high optical purity. Subsequent ammonolysis of the 6-chloro group yields the final product.

| Parameter | Value | Reference |

| Enzyme | Lactobacillus kefir ADH (Lk-ADH) | [8][18] |

| Substrate | 1-(6-chloro-9H-purin-9-yl)propan-2-one | [8][18] |

| Resulting Alcohol | (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol | [8][18] |

| Conversion | Quantitative | [8][18] |

| Yield | 86% | [8][18] |

| Enantiomeric Excess (ee) | >99% | [8][18] |

Table 2: Quantitative Data for ADH-Catalyzed Asymmetric Reduction. (Note: This example yields the (R)-enantiomer. An (S)-selective ADH would be required for the direct synthesis of (S)-HPA).

Caption: Chemoenzymatic Strategies for the Synthesis of Chiral Alcohols.

Conclusion

The synthesis of enantiomerically pure (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol can be approached through several effective strategies, each with distinct advantages. The classical pathway, involving stereochemical inversion of (R)-HPA via the Mitsunobu reaction , is a well-established and reliable method that leverages the inexpensive chiral pool. Its primary strength lies in its predictability and the vast body of literature supporting its execution.

Alternatively, chemoenzymatic routes represent a more modern, elegant, and sustainable approach. Asymmetric reduction with alcohol dehydrogenases offers a direct path to the chiral alcohol with potentially higher yields and exceptional optical purity, while kinetic resolution with lipases provides a robust method for separating enantiomers. The choice between these pathways will ultimately depend on factors such as substrate availability, cost of enzymes, desired scale of production, and the specific expertise and equipment available in the laboratory. For drug development professionals, understanding these varied approaches is critical for the efficient and robust production of chiral intermediates and analytical standards.

References

-

New Synthetic Route to Tenofovir. (2021). ChemistryViews. [Link]

-

Chiral Analysis of the Key Intermediates of Tenofovir Alafenamide Fumarate. (n.d.). Thieme Connect. [Link]

- CN104277027A - Preparation method of (R)-propylene carbonate. (2015).

-

Zdun, B., Reiter, T., Kroutil, W., & Borowiecki, P. (2023). Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry, 88(15), 10565–10573. [Link]

-

Zdun, B., Reiter, T., Kroutil, W., & Borowiecki, P. (2023). Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry, 88(15), 10565–10573. [Link]

-

Industrially viable synthesis of tenofovir a key intermediate of tenofovir disoproxil fumarate and related impurities. (n.d.). TSI Journals. [Link]

- CN102391239A - Preparation method of (R)-propene carbonate. (2012).

-

Zdun, B., Reiter, T., Kroutil, W., & Borowiecki, P. (2023). Chemoenzymatic Synthesis of Tenofovir. ResearchGate. [Link]

-

Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. (2011). ResearchGate. [Link]

-

An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. (2020). ACS Publications. [Link]

- US7728164B2 - Process for the preparation of propylene carbonate. (2010).

-

Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis. (2024). National Institutes of Health. [Link]

-

Propylene carbonate. (n.d.). Wikipedia. [Link]

-

Mitsunobu reaction. (n.d.). Wikipedia. [Link]

-

Synthetic Methods of Propylene Carbonate. (2018). Purkh. [Link]

-

Mitsunobu reaction. (n.d.). Organic Synthesis. [Link]

-

Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2021). ResearchGate. [Link]

-

Improvement on the synthetic process of (R)-9-[2-(phosphonomethoxy) propyl] adenine. (2007). ResearchGate. [Link]

-

Synthesis of 9-[1-(1-Hydroxyethyl)-3-(Phosphonomethoxy)Propyl] Adenine and Prodrug as Possible Antiviral Agents. (2005). ResearchGate. [Link]

-

Synthesis and Biological Properties of Prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic Acid. (2016). PubMed. [Link]

-

Coppola, G., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

-

Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. (2017). National Institutes of Health. [Link]

-

(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol. (n.d.). MySkinRecipes. [Link]

-

1-(6-Amino-9H-purin-9-yl)propan-2-one. (n.d.). PubChem. [Link]

-

Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). MDPI. [Link]

-

Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

-

Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory, Yale University. [Link]

-

(2R)-1-(6-amino-9H-purin-9-yl)propan-2-ol Request for Quotation. (2024). ChemBK. [Link]

-

Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents. (2005). PubMed. [Link]

-

Isopropyl ((R)-((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate. (n.d.). Pharmaffiliates. [Link]

Sources

- 1. CAS 14047-27-9 | (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol - Synblock [synblock.com]

- 2. (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol 97% | CAS: 14047-27-9 | AChemBlock [achemblock.com]

- 3. New Synthetic Route to Tenofovir - ChemistryViews [chemistryviews.org]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. tsijournals.com [tsijournals.com]

- 6. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN104277027A - Preparation method of (R)-propylene carbonate - Google Patents [patents.google.com]

- 11. Propylene carbonate - Wikipedia [en.wikipedia.org]

- 12. purkh.com [purkh.com]

- 13. researchgate.net [researchgate.net]

- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 15. Mitsunobu Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. researchgate.net [researchgate.net]

The Core Mechanism of Tenofovir Against HIV Reverse Transcriptase: A Technical Guide

This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Tenofovir, a cornerstone of antiretroviral therapy, against the human immunodeficiency virus (HIV) reverse transcriptase (RT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to explain the causality behind Tenofovir's efficacy, the experimental validation of its action, and the molecular basis of viral resistance.

Introduction: The Strategic Importance of Targeting Reverse Transcription

The replication cycle of HIV is critically dependent on the retroviral enzyme reverse transcriptase, which transcribes the viral RNA genome into a double-stranded DNA provirus. This provirus is then integrated into the host cell's genome, establishing a persistent infection. The fidelity and processivity of reverse transcriptase are therefore prime targets for therapeutic intervention. Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), represents a highly successful example of this strategy.[1][2]

The Journey from Prodrug to Active Inhibitor: A Tale of Two Phosphates

Tenofovir itself has poor cellular permeability due to the negative charges on its phosphonate group.[3][4] To overcome this, it is administered as a prodrug, most commonly as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[5][6][7] These lipophilic prodrugs facilitate absorption and entry into target cells, such as T-lymphocytes, the primary site of HIV replication.[7]

Once inside the cell, a series of enzymatic reactions are required to convert the prodrug into its pharmacologically active form, Tenofovir diphosphate (TFV-DP).[5][6][8] Unlike nucleoside analogs that require three phosphorylation steps, Tenofovir, being a nucleotide analog, only needs two.[4][9]

The intracellular activation pathway is a critical determinant of the drug's potency and is summarized below:

-

Step 1: Hydrolysis. The prodrug moiety is cleaved off. For TDF, this occurs rapidly in the plasma, whereas TAF is more stable in plasma and is primarily hydrolyzed intracellularly by cathepsin A.[4][7] This difference in activation location contributes to the lower plasma Tenofovir concentrations and reduced off-target toxicity observed with TAF.[7]

-

Step 2: First Phosphorylation. The resulting Tenofovir monophosphate is phosphorylated by adenylate kinase to form Tenofovir monophosphate.[8]

-

Step 3: Second Phosphorylation. Nucleoside diphosphate kinase catalyzes the final phosphorylation step, yielding the active Tenofovir diphosphate (TFV-DP).[3][8]

This activation cascade is essential for the drug's antiviral activity, as TFV-DP is the molecule that directly interacts with HIV reverse transcriptase.[5][6]

Caption: Intracellular activation pathway of Tenofovir Disoproxil Fumarate (TDF).

The Dual-Pronged Attack on HIV Reverse Transcriptase

The active metabolite, TFV-DP, inhibits HIV reverse transcriptase through a sophisticated, two-part mechanism: competitive inhibition and chain termination.[1]

Competitive Inhibition: A Molecular Mimic

TFV-DP is a structural analog of deoxyadenosine triphosphate (dATP), the natural substrate for HIV reverse transcriptase.[5][8][10] This structural mimicry allows TFV-DP to compete with dATP for binding to the active site of the enzyme.[5][8] The efficiency of this competition is a key factor in Tenofovir's antiviral potency.

Chain Termination: The Irreversible Block

Upon successful competition with dATP, HIV reverse transcriptase incorporates Tenofovir monophosphate into the nascent viral DNA strand.[5][8] However, this incorporation is a fatal event for the growing DNA chain. Tenofovir lacks the crucial 3'-hydroxyl group that is required for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate.[1][5][6] This absence of a 3'-OH group leads to the immediate and irreversible termination of DNA chain elongation, effectively halting the reverse transcription process.[5][6]

Caption: Competitive inhibition and chain termination by Tenofovir Diphosphate.

Structural Insights and Selectivity

Crystallographic studies of HIV-1 reverse transcriptase in complex with Tenofovir have provided a detailed view of their interaction.[11][12][13] These studies reveal how Tenofovir diphosphate fits into the enzyme's active site, mimicking the binding of dATP.[13]

A critical aspect of Tenofovir's therapeutic success is its high selectivity for viral reverse transcriptase over human DNA polymerases.[1][6] While it can interact with human DNA polymerases, its affinity for these host enzymes is significantly lower.[14] This selectivity is crucial for minimizing cytotoxicity and is a key consideration in the development of NRTIs.[1][14]

| Enzyme | Affinity for Tenofovir Diphosphate | Implication |

| HIV Reverse Transcriptase | High | Potent antiviral activity |

| Human DNA Polymerase α, δ, ε | Weak | Low cytotoxicity and favorable safety profile[14] |

| Mitochondrial DNA Polymerase γ | Moderate | Potential for mitochondrial toxicity, though generally less than with other NRTIs[1] |

Mechanisms of Resistance: The Virus Fights Back

The high mutation rate of HIV can lead to the development of drug resistance. For Tenofovir, two primary mechanisms of resistance have been identified:

-

Decreased Incorporation: The most common resistance mechanism involves the K65R mutation in the reverse transcriptase gene.[9][15] This single amino acid substitution from lysine (K) to arginine (R) at position 65 alters the conformation of the enzyme's active site, reducing the rate of Tenofovir incorporation compared to the natural substrate, dATP.[9]

-

Increased Excision: A second mechanism involves the phosphorolytic removal of the incorporated, chain-terminating Tenofovir monophosphate from the end of the viral DNA.[9][16] This process, which is the reverse of the polymerization reaction, is often mediated by a set of mutations known as thymidine analog mutations (TAMs) and can be enhanced by the presence of ATP.[16][17]

Interestingly, the K65R mutation that confers resistance to Tenofovir can increase the susceptibility of the virus to other NRTIs, such as zidovudine (AZT), a phenomenon known as hypersusceptibility.[15] This highlights the complex interplay of resistance mutations and provides a rationale for combination antiretroviral therapy.

Experimental Validation: Protocols for Assessing Tenofovir's Action

The mechanistic claims described above are supported by a wealth of experimental data. A cornerstone of this research is the in vitro HIV-1 reverse transcriptase inhibition assay.

Step-by-Step Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a common method for quantifying the inhibitory activity of a compound against HIV-1 reverse transcriptase.

-

Preparation of Reagents:

-

Recombinant HIV-1 Reverse Transcriptase: Purified enzyme of a known concentration.

-

Template-Primer: A synthetic RNA or DNA template annealed to a DNA primer (e.g., poly(rA)/oligo(dT)).[18]

-

Deoxynucleoside Triphosphates (dNTPs): A mixture of dGTP, dCTP, and dTTP, and a radiolabeled or fluorescently labeled dATP.

-

Test Compound: Tenofovir diphosphate at various concentrations.

-

Reaction Buffer: Containing appropriate salts (e.g., MgCl2) and buffering agents (e.g., Tris-HCl) to ensure optimal enzyme activity.

-

Stop Solution: A solution to terminate the reaction (e.g., EDTA).

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add the reaction buffer, template-primer, and dNTPs (excluding the labeled dATP).[19]

-

Add varying concentrations of Tenofovir diphosphate to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding HIV-1 reverse transcriptase and the labeled dATP.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

-

Terminate the reaction by adding the stop solution.

-

-

Detection and Data Analysis:

-

The newly synthesized, labeled DNA is captured (e.g., on a filter membrane) and the unincorporated labeled dATP is washed away.

-

The amount of incorporated label is quantified using a suitable detection method (e.g., scintillation counting for radiolabels, fluorescence reader for fluorescent labels).

-

The percentage of inhibition for each concentration of Tenofovir diphosphate is calculated relative to the positive control.

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[18]

-

Caption: Experimental workflow for an in vitro HIV-1 reverse transcriptase inhibition assay.

Conclusion

Tenofovir's mechanism of action against HIV reverse transcriptase is a testament to the power of rational drug design. Through its efficient intracellular activation to Tenofovir diphosphate, it acts as a potent competitive inhibitor and an obligate chain terminator of viral DNA synthesis. This dual mechanism, coupled with its favorable selectivity for the viral enzyme, has established Tenofovir as a critical component of modern antiretroviral therapy. A thorough understanding of its molecular interactions, activation pathways, and the mechanisms of resistance is essential for the continued development of novel and more effective antiretroviral agents.

References

-

Recent findings on the mechanisms involved in tenofovir resistance - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

What is the mechanism of Tenofovir? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved January 12, 2026, from [Link]

-

Molecular Mechanisms of Tenofovir Resistance Conferred by Human Immunodeficiency Virus Type 1 Reverse Transcriptase Containing a Diserine Insertion after Residue 69 and Multiple Thymidine Analog-Associated Mutations. (2004, March 1). Antimicrobial Agents and Chemotherapy. Retrieved January 12, 2026, from [Link]

-

Tenofovir/Adefovir Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved January 12, 2026, from [Link]

-

What is the mechanism of Tenofovir Disoproxil Fumarate? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved January 12, 2026, from [Link]

-

Molecular mechanisms of tenofovir resistance conferred by human immunodeficiency virus type 1 reverse transcriptase containing a diserine insertion after residue 69 and multiple thymidine analog-associated mutations. (2004, March). PubMed. Retrieved January 12, 2026, from [Link]

-

What is the mechanism of Tefovir? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved January 12, 2026, from [Link]

-

Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection. (2012, August 29). PLOS ONE. Retrieved January 12, 2026, from [Link]

-

A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC - NIH. (2020, April 15). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Structures of HIV-1 RT-DNA complexes before and after incorporation of the anti-AIDS drug tenofovir. (2004, February 15). PubMed. Retrieved January 12, 2026, from [Link]

-

Hypersusceptibility mechanism of Tenofovir-resistant HIV to EFdA - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Discovery and metabolic pathway of tenofovir alafenamide. (A) Discovery... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. (2015, October 1). Antimicrobial Agents and Chemotherapy. Retrieved January 12, 2026, from [Link]

-

HIV-1 Resistance to Islatravir/Tenofovir Combination Therapy in Wild-Type or NRTI-Resistant Strains of Diverse HIV-1 Subtypes. (2022, November 28). MDPI. Retrieved January 12, 2026, from [Link]

-

Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC - NIH. (2019, June 28). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Structures of HIV-1 RT-DNA complexes before and after incorporation of the anti-AIDS drug tenofovir. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Understanding the molecular mechanism of sequence dependent Tenofovir removal by HIV-1 reverse transcriptase: differences in primer binding site versus polypurine tract. (2017, March 1). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Tenofovir Diphosphate Is a Poor Substrate and a Weak Inhibitor of Rat DNA Polymerases α, δ, and ɛ. (2002, August). Antimicrobial Agents and Chemotherapy. Retrieved January 12, 2026, from [Link]

-

What is the mechanism of Tenofovir amibufenamide? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved January 12, 2026, from [Link]

-

Comparison of the binding modes of tenofovir monophosphate and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Characterization of HIV-1 Resistance to Tenofovir Alafenamide (TAF) In Vitro. (2015, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Nucleotide HIV reverse transcriptase inhibitors: tenofovir and beyond. (2006, September). PubMed. Retrieved January 12, 2026, from [Link]

-

Comparison with the Reverse Transcriptase (RT) inhibitor Tenofovir... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast. (2022, November 11). MDPI. Retrieved January 12, 2026, from [Link]

-

Anti-HIV-1 activities in extracts from some medicinal plants as assessed in an in vitro biochemical HIV-1 reverse transcriptase assay. (2005, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Emtricitabine / rilpivirine / tenofovir alafenamide and midodrine Interactions. (n.d.). Drugs.com. Retrieved January 12, 2026, from [Link]

-

Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases. (2022, November 23). MDPI. Retrieved January 12, 2026, from [Link]

Sources

- 1. What is the mechanism of Tefovir? [synapse.patsnap.com]

- 2. Nucleotide HIV reverse transcriptase inhibitors: tenofovir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 6. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 7. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Recent findings on the mechanisms involved in tenofovir resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structures of HIV-1 RT-DNA complexes before and after incorporation of the anti-AIDS drug tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Tenofovir Diphosphate Is a Poor Substrate and a Weak Inhibitor of Rat DNA Polymerases α, δ, and ɛ* - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hypersusceptibility mechanism of Tenofovir-resistant HIV to EFdA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding the molecular mechanism of sequence dependent Tenofovir removal by HIV-1 reverse transcriptase: differences in primer binding site versus polypurine tract - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Antiviral Activity of Tenofovir

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in vitro antiviral activity of Tenofovir, a cornerstone of antiretroviral therapy. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, field-proven insights, and the robust framework of a self-validating experimental system.

Introduction: Tenofovir and Its Clinical Significance

Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) with potent activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][2] Due to its efficacy and favorable resistance profile, it is a key component of recommended first-line antiretroviral regimens worldwide.[1] Tenofovir is administered as a prodrug, most commonly as Tenofovir Disoproxil Fumarate (TDF) or the more recent Tenofovir Alafenamide (TAF), to enhance its oral bioavailability.[1][3] This guide will delve into the methodologies used to characterize the in vitro antiviral properties of Tenofovir, providing a foundation for its continued study and the development of next-generation antiviral agents.

The Molecular Mechanism of Tenofovir's Antiviral Action

Tenofovir's antiviral effect is contingent on its intracellular conversion to the active diphosphate form, Tenofovir diphosphate (TFV-DP).[4] This process is a critical determinant of its potency and cellular selectivity.

Intracellular Activation Pathway

The journey from the prodrug to the active antiviral agent involves several enzymatic steps within the host cell. The prodrugs, TDF and TAF, are designed to efficiently deliver Tenofovir into cells, where it undergoes phosphorylation by cellular kinases to its active diphosphate metabolite.[5][6]

Inhibition of Viral Replication

Once formed, TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesized viral DNA by viral reverse transcriptase (in the case of HIV) or DNA polymerase (for HBV).[4][6] The incorporation of TFV-DP into the growing DNA chain results in premature chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[4] This effectively halts viral replication.

Spectrum of In Vitro Antiviral Activity

Tenofovir exhibits potent and broad activity against various subtypes of HIV-1 and HIV-2, as well as different genotypes of HBV.[5] Its activity against other viruses is limited, though weak inhibition of herpes simplex virus 2 has been observed.[5]

| Virus | Strain/Subtype/Genotype | Cell Line | EC50 (µM) | Reference(s) |

| HIV-1 | IIIB | MT-4 | 1.15 (as TFV) | [7] |

| IIIB | MT-2 | 0.015 (as TDF) | [7] | |

| BaL | PBMCs | 0.005 - 0.007 (as TAF) | [5] | |

| Subtypes A, C, D, E, F, G | PBMCs | 0.0023 - 0.0091 (as TAF) | [5] | |

| HIV-2 | ROD | MT-4 | 1.12 (as TFV) | [7] |

| Primary Isolates | PBMCs | 0.0018 (as TAF) | [5] | |

| HBV | Wild-type | HepG2 2.2.15 | 1.1 (as TFV) | [2][7] |

| Wild-type | HepG2 | 5.1 (as TDF) | [7] | |

| Lamivudine-resistant | - | Active | [6] | |

| Adefovir-resistant (rtN236T) | - | 3-4 fold reduced susceptibility | [2] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. TAF generally exhibits greater potency (lower EC50) than TDF and TFV in cell-based assays due to its more efficient intracellular delivery.[5]

Methodologies for Assessing In Vitro Antiviral Activity

A variety of in vitro assays are employed to quantify the antiviral potency of Tenofovir. The choice of assay depends on the specific virus, the desired endpoint, and the throughput requirements.

Cell-Based Assays

This assay quantitatively measures the reduction in the production of infectious virus particles in the presence of the antiviral compound.

Step-by-Step Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., HepG2.2.15 for HBV, MT-4 or PBMCs for HIV) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of Tenofovir (or its prodrugs) in cell culture medium. A typical starting concentration for TDF against HIV in MT-2 cells is 0.015 µM.[7]

-

Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, add the diluted compound to the respective wells. Include untreated infected controls (virus control) and uninfected controls (cell control).

-

Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 5-7 days for HIV).

-

Harvesting: Collect the cell culture supernatant.

-

Quantification of Viral Yield: Quantify the amount of virus in the supernatant using an appropriate method, such as:

-

Quantitative PCR (qPCR): To measure viral DNA (for HBV) or RNA (for HIV).[8]

-

ELISA for viral antigens: For example, p24 antigen for HIV.

-

Plaque assay or TCID50 assay: To determine the titer of infectious virus particles.

-

-

Data Analysis: Calculate the percentage of inhibition of viral yield for each drug concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

This assay is suitable for viruses that form plaques (localized areas of cell death) in a cell monolayer. It measures the ability of a compound to reduce the number and/or size of plaques.

Step-by-Step Protocol:

-

Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of Tenofovir and a known titer of the virus.

-

Infection: Adsorb the virus onto the cell monolayer for a short period (e.g., 1-2 hours).

-

Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of Tenofovir.

-

Incubation: Incubate the plates until plaques are visible.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.

Biochemical Assays: Reverse Transcriptase/DNA Polymerase Inhibition Assay

This cell-free assay directly measures the inhibitory effect of the active form of Tenofovir (TFV-DP) on the enzymatic activity of viral reverse transcriptase or DNA polymerase.

Step-by-Step Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(rA)-oligo(dT) for HIV RT), the natural substrate (dATP), and the viral enzyme (recombinant HIV-1 RT or HBV polymerase).

-

Inhibitor Addition: Add varying concentrations of TFV-DP to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the enzyme's activity.

-

Detection of DNA Synthesis: Measure the incorporation of a labeled nucleotide (e.g., [³H]-dTTP) or use a non-radioactive method to quantify the synthesized DNA. A colorimetric assay can also be employed.[9]

-

Data Analysis: Determine the concentration of TFV-DP that inhibits the enzyme activity by 50% (IC50). The inhibitory constant (Ki) can also be calculated from these data. For HBV polymerase, the Ki of TFV-DP is approximately 0.18 µM.[2][6]

Assessment of Cytotoxicity

Evaluating the cytotoxicity of an antiviral compound is crucial to determine its therapeutic index (also known as the selectivity index).

Cytotoxicity Assay (e.g., MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of Tenofovir to the wells. Include untreated cell controls.

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

| Compound | Cell Line | CC50 (µM) | Reference(s) |

| Tenofovir | HepG2 (liver-derived) | 398 | [7] |

| Skeletal Muscle Cells | 870 | [7] | |

| Renal Proximal Tubule Cells | >100 | ||

| Erythroid Progenitor Cells | >200 |

Selectivity Index (SI)

The selectivity index is a critical parameter that represents the therapeutic window of an antiviral drug. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as the drug is effective at concentrations far below those that cause cellular toxicity. For TAF, the selectivity index against HIV-1 in various cell lines is greater than 900.[5]

In Vitro Antiviral Resistance

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. In vitro studies are essential for understanding the mechanisms of resistance to Tenofovir and for evaluating the activity of the drug against resistant variants.

In Vitro Selection of Resistant Viruses

This process involves passaging the virus in the presence of increasing concentrations of the antiviral drug to select for mutations that confer resistance.

Characterization of Resistant Mutants

Once resistant viruses are selected, they are characterized both genotypically (sequencing the viral genome to identify mutations) and phenotypically (determining the fold-change in EC50 compared to the wild-type virus).

Key Tenofovir Resistance Mutations:

-

HIV-1: The K65R mutation in the reverse transcriptase is the primary mutation associated with Tenofovir resistance.[10]

-

HBV: The rtA194T mutation has been identified in patients, and the rtN236T mutation confers reduced susceptibility to Tenofovir in vitro.[2]

In Vitro Combination Antiviral Activity

Tenofovir is almost always used in combination with other antiretroviral agents to enhance efficacy and prevent the emergence of resistance. In vitro combination studies are performed to assess the nature of the interaction between two or more drugs. These interactions can be synergistic (the combined effect is greater than the sum of the individual effects), additive (the combined effect is equal to the sum of the individual effects), or antagonistic (the combined effect is less than the sum of the individual effects).[11][12][13]

Studies have shown that Tenofovir exhibits synergistic antiviral activity when combined with emtricitabine and efavirenz against HIV-1.[13] Additive to synergistic effects are also observed with various protease inhibitors and integrase inhibitors.[11][14]

Conclusion

The in vitro characterization of Tenofovir's antiviral activity is a multifaceted process that provides critical information for drug development and clinical use. The methodologies described in this guide, from cell-based assays to biochemical analyses and resistance studies, form the foundation for understanding the potency, selectivity, and durability of this essential antiviral agent. As new viral threats emerge and the challenge of drug resistance continues, the robust and rigorous application of these in vitro techniques will remain indispensable in the quest for novel and improved antiviral therapies.

References

-

Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors. Antiviral Research. [Link]

-

The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro. Antimicrobial Agents and Chemotherapy. [Link]

-

In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. National Institutes of Health. [Link]

-

In vitro combination studies of tenofovir and other nucleoside analogues with ribavirin against HIV-1. PubMed. [Link]

-

The triple combination of tenofovir, emtricitabine and efavirenz shows synergistic anti-HIV-1 activity in vitro: a mechanism of action study. PubMed. [Link]

-

The Combined Anti-HIV-1 Activity of Emtricitabine and Tenofovir with the Integrase Inhibitors Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro. ResearchGate. [Link]

-

In vitro anti-HIV-1 activity (EC 50 ), cytotoxicity (CC 50 ), and in vitro metabolic stabilities of tenofovir and tenofovir prodrugs. ResearchGate. [Link]

-

High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. National Institutes of Health. [Link]

-

Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy. [Link]

-

In Vitro Antiviral Testing. IAR | USU. [Link]

-

Model systems of human immunodef iciency virus (HIV-1) for in vitro eff icacy assessment of candidate vaccines and drugs against HIV-1. National Institutes of Health. [Link]

-

Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir. ScienceDirect. [Link]

-

Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. ACS Publications. [Link]

-

Study on Quality Control of Tenofovir Disoproxil Fumarate Enantiomers by High-Performance Liquid Chromatography–Mass Spectrometry. ResearchGate. [Link]

-

In vitro methods for testing antiviral drugs. National Institutes of Health. [Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

-

Evaluation of the Alinity m HIV-1 assay for the quantification of HIV-1 RNA plasma viral load in a high-throughput molecular laboratory in South Africa. ResearchGate. [Link]

-

Flowchart showing the steps to screen antiviral compounds for the SARS‐CoV‐2 N protein. ResearchGate. [Link]

-

A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. National Institutes of Health. [Link]

-

Characterization of HIV-1 Resistance to Tenofovir Alafenamide (TAF) In Vitro. ResearchGate. [Link]

-

Virus Yield Reduction Assay. Creative Diagnostics. [Link]

-

Reduction Sensitive Lipid Conjugates of Tenofovir: Synthesis, Stability, and Antiviral Activity. National Institutes of Health. [Link]

-

Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. National Institutes of Health. [Link]

-

Targeting viral entry to expand antiviral drug discovery strategies. Drug Discovery and Development. [Link]

-

Flow diagram of the screening process of articles included in the study. ResearchGate. [Link]

-

Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2. Journal of Biological Chemistry. [Link]

-

Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus. PubMed. [Link]

-

Schematic diagram of screening of drug molecules from the antiviral database.. ResearchGate. [Link]

-

Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid. National Institutes of Health. [Link]

-

Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro. Semantic Scholar. [Link]

-

Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B. National Institutes of Health. [Link]

-

Tenofovir alafenamide for prevention and treatment of hepatitis B virus reactivation and de novo hepatitis. National Institutes of Health. [Link]

-

Tenofovir disoproxil fumarate monotherapy maintains HBV suppression achieved by a “de novo” combination of lamivudine-adefov. InfezMed. [Link]

-

Tenofovir alafenamide for prevention and treatment of hepatitis B virus reactivation and de novo hepatitis. ResearchGate. [Link]

-

Release Notes. Stanford University HIV Drug Resistance Database. [Link]

-

Efficacy and Safety of Tenofovir-Based Rescue Therapy for Chronic Hepatitis B Patients with Previous Nucleo(s/t)ide Treatment Failure. National Institutes of Health. [Link]

-

Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus. National Institutes of Health. [Link]

Sources

- 1. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. xpressbio.com [xpressbio.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. In vitro combination studies of tenofovir and other nucleoside analogues with ribavirin against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The triple combination of tenofovir, emtricitabine and efavirenz shows synergistic anti-HIV-1 activity in vitro: a mechanism of action study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Tenofovir Prodrugs: TDF and TAF

Abstract

Tenofovir, a potent nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. However, its inherent physicochemical properties—poor oral bioavailability and low membrane permeability—necessitated the development of prodrug strategies to achieve therapeutic efficacy. This guide provides a comprehensive technical examination of the two most successful tenofovir prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). We will dissect their distinct chemical structures, metabolic activation pathways, and pharmacokinetic profiles, explaining the causal relationships that dictate their clinical performance. By synthesizing data from pivotal studies, this whitepaper elucidates the mechanistic basis for TAF's improved renal and bone safety profile compared to TDF, offering drug development professionals and researchers a detailed understanding of this critical evolution in antiviral therapy.

The Rationale for Prodrugs: Overcoming Tenofovir's Limitations

Tenofovir itself is a phosphonate nucleotide analog, which means it carries a negative charge at physiological pH. This charge severely restricts its ability to cross intestinal and cellular membranes, resulting in very low oral bioavailability. The initial innovation to overcome this was the development of Tenofovir Disoproxil Fumarate (TDF), a diester prodrug designed to mask the phosphonate's negative charge, thereby enhancing its absorption.[1] While highly successful, the systemic hydrolysis of TDF in the plasma leads to high circulating levels of the parent tenofovir, which has been associated with off-target renal and bone toxicities.[2][3] This clinical observation was the primary impetus for developing a second-generation, more targeted prodrug: Tenofovir Alafenamide (TAF). TAF was engineered for greater stability in plasma, allowing it to be delivered more efficiently into target cells—primarily lymphocytes and hepatocytes—before being converted to tenofovir.[4][5]

Chemical Structures and Metabolic Activation

The fundamental differences in the clinical profiles of TDF and TAF originate from their distinct chemical structures, which dictate their metabolic fate.

-

Tenofovir Disoproxil Fumarate (TDF): An oxy-ester prodrug. Its disoproxil groups are rapidly cleaved by plasma esterases after oral absorption, releasing high concentrations of tenofovir into the bloodstream.[5][6] This systemic tenofovir must then be taken up by target cells and undergo two phosphorylation steps by cellular kinases to become the active metabolite, tenofovir diphosphate (TFV-DP).[7]

-

Tenofovir Alafenamide (TAF): A phosphonamidate prodrug. TAF is designed to be more stable in plasma.[5] It is primarily metabolized intracellularly, within lymphocytes and other target cells, by the lysosomal enzyme Cathepsin A.[4][8] This intracellular conversion is highly efficient, leading to the accumulation of TFV-DP directly within the target compartment.

This differential metabolic pathway is the key to TAF's design. By minimizing the release of tenofovir into the plasma and maximizing its delivery to the site of viral replication, TAF can achieve therapeutic intracellular TFV-DP concentrations at a much lower oral dose than TDF.[2]

Caption: Metabolic activation pathways of TDF and TAF.

Comparative Pharmacokinetics (PK) and Pharmacodynamics (PD)

The divergent metabolic pathways result in dramatically different pharmacokinetic profiles. TAF administration leads to approximately 90% lower plasma tenofovir concentrations compared to TDF.[9][10][11] Conversely, the intracellular concentration of the active TFV-DP in peripheral blood mononuclear cells (PBMCs)—a key target for HIV—is significantly higher with TAF.

Studies have consistently demonstrated this advantage. One study in patients switching from a TDF-containing regimen to a TAF-containing regimen found that plasma tenofovir concentrations decreased by 90%, while intracellular TFV-DP concentrations increased by 2.41-fold.[9] Other research indicates that TFV-DP levels in PBMCs can be 6 to 7 times higher with TAF compared to TDF.[12][13] This enhanced intracellular delivery allows TAF to be dosed at less than one-tenth the equivalent dose of TDF (e.g., 25 mg of TAF vs. 300 mg of TDF) while maintaining non-inferior or superior virologic efficacy.[2][14]

| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Fold Difference (TAF vs. TDF) | Reference(s) |

| Standard Oral Dose | 300 mg | 10 mg or 25 mg | ~1/10th | [9][15] |

| Plasma Tenofovir (TFV) | ~99.98 ng/mL | ~10.2 ng/mL | ~90% Lower | [9][10] |

| Intracellular TFV-DP (PBMCs) | ~347 fmol/10⁶ cells | ~835 fmol/10⁶ cells | ~2.4x Higher | [9] |

| Intracellular TFV-DP (Lymph Nodes) | Median: 26 fmol/10⁶ cells | Median: 130 fmol/10⁶ cells | ~6.4x Higher | [13] |

Table 1: Comparative Pharmacokinetic Data for TDF and TAF. Values are representative and may vary based on specific study populations and co-administered drugs.

Clinical Implications: Efficacy and Safety Profiles

Both TDF and TAF are highly effective components of antiretroviral regimens for treating HIV and HBV.[2][6] The primary clinical differentiator lies in their long-term safety profiles, particularly concerning renal and bone health.

Renal Safety

The high circulating plasma concentrations of tenofovir associated with TDF are linked to potential nephrotoxicity.[3] Tenofovir is eliminated by the kidneys, and high systemic exposure can lead to its accumulation in the proximal renal tubule cells. This is believed to cause mitochondrial toxicity, impairing the cells' function and leading to conditions such as Fanconi syndrome, proteinuria, and a decline in estimated glomerular filtration rate (eGFR).[16][17]

Because TAF results in significantly lower plasma tenofovir levels, it exerts less pressure on the kidneys.[11] Large-scale clinical trials and meta-analyses have consistently shown that TAF-based regimens are associated with smaller increases in serum creatinine, significantly less proteinuria, and a lower risk of renal-related adverse events compared to TDF-based regimens.[6][11][18]

Caption: Proposed mechanism of TDF-associated renal and bone toxicity.

Bone Safety

The bone toxicity observed with TDF is considered a downstream effect of its impact on the kidneys.[16] Impaired proximal tubule function can lead to phosphate wasting in the urine (phosphaturia) and interfere with Vitamin D metabolism.[16] These disturbances can trigger secondary hyperparathyroidism, which increases bone turnover and leads to a reduction in bone mineral density (BMD), elevating the risk of osteopenia, osteoporosis, and fractures over the long term.[6][16]

Clinical studies comparing TAF and TDF demonstrate a clear advantage for TAF. Patients on TAF-containing regimens experience significantly smaller decreases, or even increases, in hip and spine BMD compared to those on TDF.[6][19]

Lipid Profile

An observed difference between the two prodrugs is their effect on serum lipids. Studies have noted that patients switching from TDF to TAF may experience increases in total cholesterol and low-density lipoprotein (LDL).[6][15] It is hypothesized that this is not due to TAF inducing hyperlipidemia, but rather the removal of a lipid-lowering effect associated with TDF. This is an important consideration for patient management but is generally outweighed by the significant benefits to renal and bone health.

Bioanalytical Methodology: Quantification of Tenofovir in Plasma

For drug development and clinical research, robust bioanalytical methods are essential for characterizing the pharmacokinetics of these compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Experimental Protocol: LC-MS/MS Quantification of Tenofovir

This protocol provides a validated, self-referential workflow for quantifying tenofovir in human plasma, a critical measurement for comparing TDF and TAF exposure.

Objective: To accurately and precisely quantify the concentration of tenofovir in human plasma samples.

1. Reagents and Materials:

-

Tenofovir analytical standard

-

Tenofovir-d6 (stable isotope-labeled internal standard, IS)

-

LC-MS grade acetonitrile, methanol, and formic acid

-

Human plasma (K2EDTA)

-

96-well collection plates

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare a primary stock solution of tenofovir and the IS in methanol.

-

Perform serial dilutions from the stock to create calibration standards in blank human plasma, typically ranging from 1.0 ng/mL to 500 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations independently from the calibration standards.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample, standard, or QC into a 96-well plate.

-

Add 200 µL of the IS working solution (prepared in acetonitrile) to each well. This precipitates plasma proteins while adding the internal standard.

-

Vortex the plate for 2 minutes to ensure thorough mixing and precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean 96-well plate for analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate tenofovir from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Tenofovir: m/z 288.1 → 176.1

-

Tenofovir-d6 (IS): m/z 294.1 → 182.1

-

-

5. Data Analysis and Validation:

-

Integrate the peak areas for tenofovir and the IS.

-

Calculate the peak area ratio (analyte/IS).

-

Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

-

Quantify the unknown samples and QCs using the regression equation.

-

The method is validated according to regulatory guidelines (e.g., FDA) by assessing linearity, accuracy, precision, stability, and matrix effects.[1][20]

Sources

- 1. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One dose of TAF every three days gets more drug into cells than a daily dose of TDF | aidsmap [aidsmap.com]

- 13. The Lymphoid Tissue Pharmacokinetics of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide in HIV-Infected Persons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FDA approves Vemlidy (tenofovir alafenamide), (TAF), a treatment for | Drug News | medthority.com [medthority.com]

- 15. clinician.com [clinician.com]

- 16. Tenofovir-induced renal and bone toxicity: report of two cases and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. P-529. Comparison of Renal Outcomes by Tenofovir Alafenamide Fumarate (TAF) vs. Tenofovir Disoproxil Fumarate (TDF) Containing Regimens for Prevention, and Treatment of HIV and/or HBV Treatment: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Improved bone and renal safety in younger tenofovir disoproxil fumarate experienced chronic hepatitis B patients after switching to tenofovir alafenamide or entecavir | Annals of Hepatology [elsevier.es]

- 20. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]

Harnessing a Proven Scaffold: A Technical Guide to Early-Stage Research on Tenofovir for Novel Viral Targets

Abstract: Tenofovir, a cornerstone of antiretroviral therapy for HIV and hepatitis B, possesses a mechanism of action with the potential for broader antiviral applications. As an acyclic nucleoside phosphonate, its ability to act as a DNA chain terminator after intracellular phosphorylation presents a compelling rationale for investigating its efficacy against a wider range of viral pathogens.[1][2][3] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals embarking on early-stage research to repurpose Tenofovir against novel viral targets. We will delve into the in silico, biochemical, and cell-based methodologies required to systematically evaluate Tenofovir's expanded antiviral potential, emphasizing the scientific integrity and logical progression necessary for successful preclinical investigation.

Section 1: The Scientific Foundation of Tenofovir

Molecular Profile and Mechanism of Action

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) that mimics the natural substrate deoxyadenosine triphosphate (dATP).[3] Crucially, it is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its poor oral bioavailability.[1][4][5] Once inside a host cell, these prodrugs are metabolized to Tenofovir, which is then phosphorylated by cellular kinases to its active form, Tenofovir diphosphate (TFV-DP).[4][5][6]

TFV-DP acts as a competitive inhibitor of viral polymerases (reverse transcriptases in the case of HIV and HBV).[2][3][7] Upon incorporation into a growing viral DNA chain, it causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[2][3][7] This effectively halts viral replication.[2][3][7] The high barrier to resistance and its long intracellular half-life contribute to its clinical robustness.[2][7]

The Intracellular Activation Pathway

The conversion of Tenofovir to its active diphosphate form is a critical prerequisite for its antiviral activity and is entirely dependent on host cell enzymes.[1][4] Understanding this pathway is fundamental to interpreting experimental results, as variations in cellular kinase activity can influence the apparent potency of the drug in different cell types.

Caption: A streamlined workflow for in silico screening.

Section 4: Phase 2 - In Vitro Biochemical Validation

Positive in silico results must be validated through biochemical assays that directly measure the inhibition of the target enzyme's activity. [8][9]

Detailed Protocol: Viral Polymerase Inhibition Assay

Objective: To determine the concentration of Tenofovir diphosphate required to inhibit the activity of the purified viral polymerase by 50% (IC50).

Methodology:

-

Recombinant Polymerase Expression:

-

Clone the gene encoding the target viral polymerase into an appropriate expression vector (e.g., bacterial or insect cell system).

-

Express and purify the recombinant protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

-

Assay Setup:

-

This assay can be designed using various formats, including fluorescence-based methods or gel-based assays. [9][10] * In a typical setup, the reaction mixture in a 384-well plate would contain:

-

Purified recombinant polymerase.

-

An appropriate RNA or DNA template and primer.

-

A mixture of nucleotides (ATP, GTP, CTP, UTP/TTP), one of which may be labeled (e.g., radioactively or with a fluorescent tag).

-

Serial dilutions of Tenofovir diphosphate (the active form is used as it bypasses the need for cellular kinases).

-

Appropriate buffer conditions (pH, salts, magnesium ions).

-

-

-

Reaction and Detection:

-

Initiate the reaction by adding the polymerase or nucleotides.

-

Incubate at the optimal temperature for the enzyme.

-

Stop the reaction and measure the amount of newly synthesized nucleic acid. This can be done by quantifying the incorporation of the labeled nucleotide.

-

-

Data Analysis:

-

Plot the percentage of polymerase activity against the logarithm of the Tenofovir diphosphate concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

-

Section 5: Phase 3 - Cell-Based Efficacy Confirmation

Biochemical activity must translate to efficacy in a cellular context where the drug needs to be taken up, converted to its active form, and inhibit viral replication in the presence of a live virus. [11][12][13]

Detailed Protocol: Viral Replication Assay (CPE Reduction)

Objective: To measure the ability of Tenofovir (as a prodrug) to inhibit viral replication in a cell culture model and determine its 50% effective concentration (EC50). [14] Methodology:

-

Cell Culture Preparation:

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of the Tenofovir prodrug (e.g., TDF or TAF) in cell culture medium.

-

Add the diluted compound to the cell monolayers.

-

-

Viral Infection:

-

Infect the cells with the novel virus at a specific multiplicity of infection (MOI).

-

Include "virus control" wells (infected, no drug) and "cell control" wells (uninfected, no drug). [14]

-

-

Incubation and Observation:

-

Incubate the plates until the virus controls show significant cytopathic effect (CPE), typically >80%. [14]

-

-

Quantification of Cell Viability:

-

Quantify cell viability using a reagent like Neutral Red or CellTiter-Glo. [14]The amount of viable cells is inversely proportional to the extent of viral replication.

-

-

Data Analysis:

-

Calculate the percentage of CPE reduction for each drug concentration compared to controls.

-

Determine the EC50 value by plotting the percentage of protection against the log of the drug concentration.

-

Concurrently, run a cytotoxicity assay on uninfected cells to determine the 50% cytotoxic concentration (CC50). [11][14] * The Selectivity Index (SI = CC50 / EC50) is a critical measure of the drug's therapeutic window. A higher SI value is desirable. [16]

-

Workflow for In Vitro and Cell-Based Evaluation

Caption: The experimental cascade from enzyme to live virus.

Section 6: Future Perspectives and Lead Optimization

A promising SI value from cell-based assays provides a strong foundation for further development.

-